molecular formula C12H12N2O2 B138074 Ethyl 4-(1H-pyrazol-1-YL)benzoate CAS No. 143426-47-5

Ethyl 4-(1H-pyrazol-1-YL)benzoate

Cat. No. B138074
M. Wt: 216.24 g/mol
InChI Key: OJGQSNIJSFGVJG-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can be achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with phenylhydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another method includes the Knoevenagel approach, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride to produce the pyrazole derivative . Additionally, the condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate presents a novel and straightforward approach for synthesizing substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives has been characterized using various spectroscopic methods and single-crystal X-ray diffraction. The dihedral angle between the pyrazole and benzene ring mean planes can vary, indicating different degrees of planarity in the molecules . The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using methods such as Hartree–Fock (HF) and density functional theory (DFT), and compared with experimental data . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate leads to the formation of a compound characterized by spectroscopic and theoretical studies . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance, thereby influencing the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives include their melting points, solubility, and stability. These properties are crucial for their potential applications. Theoretical calculations such as molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), and thermodynamic properties can provide insights into the reactivity and stability of these compounds . Additionally, the antioxidant properties of these derivatives have been evaluated in vitro, indicating their potential use as therapeutic agents .

Scientific Research Applications

Supramolecular Structures

Ethyl 4-(1H-pyrazol-1-YL)benzoate is involved in forming hydrogen-bonded supramolecular structures. These structures exhibit various dimensional forms, such as chains, sheets, and three-dimensional frameworks, due to different types of hydrogen bonds, like N-H...O, O-H...N, and N-H...N types (Portilla et al., 2007).

Spectroscopic and Theoretical Studies

This compound has been characterized through various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. Theoretical studies using techniques like Hartree Fock and Density Functional Theory have also been conducted to analyze its vibrational spectra and geometric parameters (Koca et al., 2014).

Synthesis and Crystallography

Ethyl 4-(1H-pyrazol-1-YL)benzoate has been synthesized and characterized in various forms, demonstrating significant variations in molecular conformation and crystal structure. These studies provide insights into the molecular geometry and intermolecular interactions of this compound (Wang & Feng, 2014).

Antimicrobial Activity

Some derivatives of Ethyl 4-(1H-pyrazol-1-YL)benzoate have shown promising antimicrobial properties. Research into these derivatives has led to the synthesis of compounds with significant activity against various bacteria and fungi (Shah et al., 2013).

Antiplatelet Activity

Ethyl 4-(1H-pyrazol-1-YL)benzoate derivatives have been investigated for their antiplatelet activities. Derivatives like ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate have shown potent inhibitory effects on platelet aggregation, which could be beneficial in developing new antiplatelet drug candidates (Chen et al., 2008).

Dye-Sensitized Solar Cells

In the context of renewable energy, derivatives of Ethyl 4-(1H-pyrazol-1-YL)benzoate have been used in novel polymer blend electrolyte systems for dye-sensitized solar cells. These systems have shown high photovoltaic conversion efficiencies, demonstrating the potential of these compounds in solar energy applications (Ganesan et al., 2018).

properties

IUPAC Name

ethyl 4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGQSNIJSFGVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359580
Record name ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1H-pyrazol-1-YL)benzoate

CAS RN

143426-47-5
Record name ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(1H-pyrazol-1-yl)benzoic acid (CAS 160209-00-0, 678 mg, 3.60 mmol) in absolute EtOH (10 mL) was added sulfuric acid (0.1 mL) at room temperature. The reaction mixture was heated to reflux and stirred for 71 h, then concentrated under reduced pressure. The residue was partitioned between sat. aq. NaHCO3 (60 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound as an off white solid (711 mg, 91%): 1H NMR (400 MHz, CDCl3, δ in ppm) 8.14 (d, J=8.6 Hz, 2H), 8.01 (d, J=2.5 Hz, 1H), 7.78 (d, J=8.8 Hz, 2H), 7.78-7.75 (m, 1H), 6.51 (t, J=1.8 Hz, 1H), 4.39 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.0 Hz, 3H).
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-fluorobenzoate (105 g) in DMSO (250 mL) were added pyrazole (34.0 g) and potassium carbonate (138 g), and the mixture was heated with stirring at 130° C. for 16 hr. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (73.7 g).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with ethyl 4-iodobenzoate (336 μL, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=80/20) to provide 400 mg (93% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Batchu, S Bhattacharyya, R Kant… - The Journal of organic …, 2015 - ACS Publications
A palladium-catalyzed pyrazole-directed regioselective oxidative C(sp2)–H functionalization of the N-phenyl ring in N-phenylpyrazoles to afford either a biaryl bis-pyrazole (via …
Number of citations: 36 pubs.acs.org

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